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Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)methanol

Cat. No.: B1585922 Get Quote

An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanol for Advanced Research

Introduction: A Versatile Heterocyclic Building Block
(2-Chloropyridin-3-yl)methanol is a functionalized pyridine derivative that has garnered

significant interest in the fields of medicinal chemistry and materials science. Its unique

trifunctional nature—a nucleophilically active pyridine ring, a reactive chlorine substituent, and

a versatile primary alcohol—makes it a privileged scaffold for the synthesis of complex

molecular architectures. This guide provides a comprehensive overview of its core physical and

chemical properties, spectroscopic signature, reactivity profile, and safety considerations,

offering field-proven insights for researchers and drug development professionals. The

strategic placement of the chloro and hydroxymethyl groups allows for sequential and site-

selective modifications, rendering it an invaluable intermediate in the construction of novel

pharmaceutical agents and functional materials.

Compound Identification and Core Physicochemical
Properties
Accurate identification and understanding of fundamental physicochemical properties are

paramount for the effective use of any chemical intermediate. (2-Chloropyridin-3-yl)methanol
is a solid at room temperature, typically appearing as a white to beige crystalline powder.[1][2]
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Property Value Source(s)

IUPAC Name (2-chloropyridin-3-yl)methanol [3]

CAS Number 42330-59-6 [4]

Molecular Formula C₆H₆ClNO [5]

Molecular Weight 143.57 g/mol [3][5]

Melting Point 54 °C [1]

Boiling Point 112 °C @ 0.2 mmHg [1]

Density (Predicted) 1.324 ± 0.06 g/cm³ [1]

Appearance White to Gray to Brown Solid [1]

Solubility Soluble in Methanol [1]

InChIKey
HMPDWSBKPCOQDW-

UHFFFAOYSA-N
[4]

Spectroscopic Characterization: The Molecular
Fingerprint
Spectroscopic analysis is essential for confirming the identity and purity of (2-Chloropyridin-3-
yl)methanol. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three

aromatic protons on the pyridine ring and the protons of the hydroxymethyl group. The

aromatic protons will appear as multiplets in the δ 7.0-8.5 ppm region, with their specific

shifts and coupling patterns dictated by the electronic effects of the chlorine and

hydroxymethyl substituents. The methylene protons (-CH₂-) of the alcohol group would

typically appear as a singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0

ppm. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is dependent

on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum will display six unique signals. The carbon bearing the

chlorine atom (C2) will be significantly shifted downfield. The hydroxymethyl carbon (-

CH₂OH) signal is expected in the δ 60-65 ppm range. The remaining four aromatic carbons

will appear in the typical δ 120-150 ppm region for a substituted pyridine.

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. A broad absorption band in

the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. C-

H stretching vibrations for the aromatic ring are observed around 3000-3100 cm⁻¹. The C=C

and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹

region. A strong C-O stretching band for the primary alcohol is expected around 1000-1050

cm⁻¹. The C-Cl stretch will be observed in the fingerprint region, typically between 600-800

cm⁻¹.[3]

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation

pattern. The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the

presence of chlorine. Two peaks will be observed: one for the ³⁵Cl isotope (at m/z = 143) and

another for the ³⁷Cl isotope (at m/z = 145), with a relative intensity ratio of approximately 3:1.[6]

Common fragmentation pathways would include the loss of a hydroxyl radical (•OH), water

(H₂O), or the entire hydroxymethyl group (•CH₂OH), leading to characteristic fragment ions.

Synthesis and Chemical Reactivity
The utility of (2-Chloropyridin-3-yl)methanol stems from its predictable reactivity at its three

key functional sites.

Synthesis Pathway
A common and reliable method for the synthesis of (2-Chloropyridin-3-yl)methanol is the

reduction of a more oxidized precursor, such as 2-chloronicotinic acid or its corresponding ester

(e.g., methyl 2-chloronicotinate). This transformation is typically achieved using a mild reducing

agent like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) in an aprotic

solvent like tetrahydrofuran (THF).[7]
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Synthesis Workflow

2-Chloronicotinic Acid
or Methyl 2-Chloronicotinate

Reducing Agent
(e.g., LiBH₄, DIBAL-H)

in THF

 Step 1: Reduction 

Aqueous Workup
& Purification

(2-Chloropyridin-3-yl)methanol

 Step 2: Isolation 

Click to download full resolution via product page

Caption: A typical synthetic workflow for (2-Chloropyridin-3-yl)methanol.

Reactivity Profile
The molecule's reactivity is a composite of its constituent parts, allowing for diverse synthetic

transformations.

Caption: Key reactive sites of (2-Chloropyridin-3-yl)methanol.

The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can be readily

oxidized to the corresponding aldehyde (2-chloronicotinaldehyde) or carboxylic acid (2-

chloronicotinic acid) using standard reagents (e.g., PCC, Jones reagent). It can also undergo
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esterification, etherification, or conversion to a leaving group (e.g., tosylate) to facilitate

further nucleophilic substitution.

The C2-Chloride (-Cl): The chlorine atom at the 2-position of the pyridine ring is activated

towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide

range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of

substituted pyridines. This reaction is central to its utility as a building block.

The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity to the

molecule and allows it to act as a ligand for metal catalysts. It can also be protonated to form

a pyridinium salt or alkylated to form a quaternary ammonium salt.

Applications in Drug Discovery and Development
Chlorinated heterocycles are a cornerstone of modern medicinal chemistry, with over 250 FDA-

approved drugs containing at least one chlorine atom.[8] The chloropyridine scaffold is

particularly prevalent in pharmaceuticals targeting a range of diseases. (2-Chloropyridin-3-
yl)methanol serves as a key starting material for compounds investigated in:

Oncology: The chloropyridine moiety is a common feature in kinase inhibitors and other

anticancer agents.[9]

Neuroscience: Pyridinyl methanol derivatives have been developed as potent and selective

antagonists for the TRPV3 ion channel, which is implicated in pain sensation and skin

disorders.[10]

Antiviral/Antibacterial Agents: The ability to functionalize the pyridine ring via the chloro and

hydroxymethyl groups allows for the synthesis of complex structures with potential

antimicrobial activity.

Its value lies in providing a rigid scaffold that can be elaborated in at least two vectors, allowing

chemists to fine-tune the steric and electronic properties of a lead compound to optimize its

pharmacological profile.

Safety, Handling, and Storage
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(2-Chloropyridin-3-yl)methanol is a hazardous substance and must be handled with

appropriate precautions.

Hazard Identification: The compound is classified as toxic if swallowed, in contact with skin,

or if inhaled.[3] It is also known to cause skin and serious eye irritation.[11]

GHS Hazard Statements: H301, H311, H331, H315, H319.[3]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat.[11][12] Avoid breathing dust and prevent contact with skin and eyes.

[12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For

long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated

temperatures (2-8°C) is recommended.[1]

First Aid:

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a

poison center or doctor immediately.[11]

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. Call a

poison center or doctor if you feel unwell.[11]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and get immediate medical attention.[11]

If Swallowed: Rinse mouth. Call a poison center or doctor immediately.[11]

Experimental Protocol: Synthesis via Reduction of
Methyl 2-Chloronicotinate
This protocol describes a representative lab-scale synthesis of (2-Chloropyridin-3-
yl)methanol.
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Objective: To synthesize (2-Chloropyridin-3-yl)methanol by reducing the ester functionality of

methyl 2-chloronicotinate.

Materials:

Methyl 2-chloronicotinate

Lithium borohydride (LiBH₄)

Anhydrous Tetrahydrofuran (THF)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate (EtOAc)

Round-bottom flask, magnetic stirrer, condenser, dropping funnel, ice bath

Methodology:

Reaction Setup:

Under an inert atmosphere (N₂ or Ar), add methyl 2-chloronicotinate (1.0 eq) to a flame-

dried round-bottom flask equipped with a magnetic stir bar.

Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of ester).

Cool the solution to 0 °C using an ice-water bath.

Addition of Reducing Agent:

In a separate flask, carefully dissolve lithium borohydride (1.5 eq) in anhydrous THF.
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Causality Note: LiBH₄ is a milder reducing agent than LiAlH₄, which selectively reduces

the ester in the presence of the chloro-pyridine moiety. Using an excess ensures the

reaction goes to completion.

Add the LiBH₄ solution dropwise to the cooled ester solution over 30 minutes, maintaining

the internal temperature below 5 °C.

Reaction Monitoring:

After the addition is complete, allow the reaction to warm to room temperature and stir for

2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture

of ethyl acetate and hexanes. The disappearance of the starting material spot and the

appearance of a more polar product spot indicates reaction completion.

Quenching and Workup:

Cool the reaction mixture back to 0 °C.

Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl to neutralize

the excess LiBH₄ and hydrolyze the borate complexes. Caution: Hydrogen gas evolution.

Self-Validation: The pH of the aqueous layer should be acidic (pH ~5-6) after quenching.

Add ethyl acetate to the mixture and transfer it to a separatory funnel.

Extraction and Purification:

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any

remaining acid) and brine (to reduce the solubility of organic material in the aqueous

phase).

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Final Product:
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The resulting crude solid can be purified by recrystallization (e.g., from an ethyl

acetate/hexanes mixture) or silica gel column chromatography to yield pure (2-
Chloropyridin-3-yl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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